9-chloro-1H-pyrazolo[3,4-f]quinoline
Overview
Description
9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 9th position.
Preparation Methods
The synthesis of 9-chloro-1H-pyrazolo[3,4-f]quinoline can be achieved through several methods. One common approach involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically proceeds under reflux conditions, and the product is obtained in good yield after purification.
Another method involves the condensation of anthranilic acid derivatives followed by cyclization and substitution reactions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
9-Chloro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-chloro-1H-pyrazolo[3,4-f]quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in pathogens. In cancer cells, it induces apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
9-Chloro-1H-pyrazolo[3,4-f]quinoline can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]quinoline: This compound has a similar structure but lacks the chlorine atom at the 9th position.
2-chloroquinoline: Another related compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antifungal Properties : Effective against certain fungal pathogens.
- Anticancer Effects : Induces apoptosis in cancer cells and inhibits proliferation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits protein synthesis in pathogens | |
Antifungal | Effective against specific fungal strains | |
Anticancer | Induces apoptosis and inhibits cell proliferation |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : The compound inhibits the synthesis of essential proteins in bacterial pathogens, leading to cell death.
- Cancer Cell Mechanism : It induces apoptosis by targeting specific signaling pathways and enzymes associated with cell proliferation, such as topoisomerase I and IIα .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of several pyrazolo[3,4-f]quinoline derivatives, including this compound. The compounds were tested against various cancer cell lines (e.g., A549, HT-29) using the MTT assay. Notably, compounds showed significant inhibition with GI50 values below 8 µM, indicating potent antiproliferative activity.
Table 2: Anticancer Activity Data
Compound | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
9-Chloro-Pyrazolo | A549 | <8 | Topoisomerase inhibition |
HT-29 | <8 | Apoptosis induction | |
MKN-45 | <8 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial growth effectively at low concentrations.
Comparative Analysis with Similar Compounds
In comparison to other pyrazoloquinoline derivatives, this compound stands out due to its chlorine substitution at the 9th position, which enhances its biological activity. For instance:
- 1H-pyrazolo[3,4-b]quinoline lacks the chlorine atom and shows reduced potency.
- 2-chloroquinoline serves as a precursor but does not exhibit the same level of biological activity.
Table 3: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
9-Chloro-1H-Pyrazolo[3,4-f] | High | High |
1H-Pyrazolo[3,4-b] | Moderate | Moderate |
2-Chloroquinoline | Low | Low |
Properties
IUPAC Name |
9-chloro-1H-pyrazolo[3,4-f]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-7-3-4-12-8-2-1-6-5-13-14-10(6)9(7)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBYXGAMISFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C3=C1C=NN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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